3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole
Description
Traditional Acid-Catalyzed Fusion Techniques for Ribofuranosyl Coupling
The foundation of triazole nucleoside synthesis has historically relied upon acid-catalyzed fusion reactions between preformed triazole heterocycles and appropriately protected ribofuranose derivatives. The synthesis of 3-cyano-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole through traditional methodologies typically begins with the preparation of 3-cyano-1,2,4-triazole as a key intermediate. This heterocyclic precursor is obtained through established synthetic routes that involve the cyclization of appropriate nitrogen-containing precursors under controlled conditions. The acid-catalyzed fusion procedure represents a well-established approach where 3-cyano-1,2,4-triazole is coupled with 1,2,3,5-tetra-O-acetyl-D-ribofuranose under acidic conditions to provide the desired nucleoside analog.
The mechanistic aspects of the acid-catalyzed fusion reaction involve the activation of the anomeric position of the protected ribofuranose derivative through protonation, followed by nucleophilic attack from the triazole nitrogen. This process typically requires elevated temperatures and extended reaction times to achieve satisfactory conversion rates. The regioselectivity of the glycosylation reaction is influenced by both electronic and steric factors, where the nature of the protecting groups on the sugar moiety plays a crucial role in determining the stereochemical outcome. Studies have demonstrated that the use of acetyl protecting groups provides a favorable balance between reactivity and selectivity, leading to predominantly β-configured products that correspond to the naturally occurring nucleoside configuration.
The optimization of reaction conditions for acid-catalyzed fusion has been extensively investigated, with particular attention paid to the choice of acid catalyst, reaction temperature, and solvent system. Lewis acids such as stannic chloride have proven effective in promoting the glycosylation reaction while maintaining acceptable levels of regioselectivity. The reaction typically proceeds through an SN1-like mechanism where the formation of an oxonium ion intermediate is followed by nucleophilic attack from the triazole heterocycle. Temperature control is critical to prevent decomposition of the acid-sensitive triazole ring while ensuring sufficient activation of the ribofuranose electrophile.
Process development studies have identified several challenges associated with traditional acid-catalyzed fusion approaches, including the formation of undesired regioisomers and the potential for side reactions involving the cyano group. The presence of the electron-withdrawing cyano substituent at the C3 position of the triazole ring can influence the nucleophilicity of the nitrogen atoms, potentially affecting both the rate and selectivity of the glycosylation reaction. Careful optimization of reaction stoichiometry and the use of excess triazole nucleophile have been employed to drive the reaction to completion while minimizing the formation of degradation products.
Modern Transition Metal-Catalyzed Cycloaddition Approaches
Contemporary synthetic strategies for the preparation of triazole nucleosides have increasingly embraced transition metal-catalyzed methodologies that offer enhanced selectivity and milder reaction conditions compared to traditional approaches. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have emerged as particularly powerful tools for the construction of 1,2,3-triazole-containing nucleosides, though their application to 1,2,4-triazole systems requires alternative strategies. The development of metal-catalyzed approaches has been driven by the need for more efficient and environmentally sustainable synthetic methods that can accommodate sensitive functional groups and complex molecular architectures.
Copper-catalyzed methodologies have been extensively developed for the one-pot synthesis of 1,2,4-triazoles from readily available starting materials. A particularly notable approach involves the treatment of nitriles with hydroxylamine hydrochloride in the presence of copper(II) acetate as a catalyst. This methodology proceeds through sequential intermolecular addition of hydroxylamine to one nitrile to provide an amidoxime intermediate, followed by copper-catalyzed treatment with another nitrile and subsequent intramolecular dehydration cyclization. The protocol uses simple and readily available starting materials while providing access to diverse 1,2,4-triazole derivatives in moderate to good yields.
Ruthenium-catalyzed approaches have also been explored for the selective formation of triazole heterocycles, particularly in the context of azide-alkyne cycloaddition reactions. The complex RuH(η²-BH₄)(CO)(PCy₃)₂ has been identified as an effective catalyst for cycloaddition reactions between terminal alkynes and azides, proceeding through a ruthenium-acetylide intermediate that undergoes formal cycloaddition with an azide to generate a ruthenium triazolide complex. While these methodologies have been primarily developed for 1,2,3-triazole synthesis, the mechanistic insights gained from these studies have informed the development of related approaches for 1,2,4-triazole construction.
The application of transition metal catalysis to the synthesis of 3-cyano-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole specifically requires careful consideration of the electronic properties imparted by the cyano group and the protective group pattern on the ribofuranose moiety. Modern synthetic approaches have explored the use of rhodium(II) catalysts for regioselective functionalization reactions, where α-imino rhodium(II) carbenoids generated in situ from 1-sulfonyl-1,2,3-triazoles can participate in C-H insertion reactions. These methodologies offer potential pathways for the late-stage introduction of the cyano functionality or for the construction of the triazole-sugar linkage under mild conditions.
Regioselective Functionalization at Triazole C3 Position
The installation of the cyano group at the C3 position of the 1,2,4-triazole ring represents a critical synthetic challenge that has been addressed through various regioselective functionalization strategies. The electronic properties of the triazole heterocycle, combined with the steric influence of the ribofuranose substituent, create a complex environment that requires careful optimization of reaction conditions to achieve selective transformation at the desired position. Modern approaches to C3 functionalization have drawn inspiration from both classical organic synthesis and contemporary transition metal catalysis to develop efficient methodologies for the introduction of nitrile functionality.
Direct cyanation reactions have been explored as a straightforward approach to introduce the cyano group at the C3 position of preformed triazole nucleosides. These reactions typically involve the treatment of appropriately substituted triazole precursors with cyanating reagents under basic conditions. The regioselectivity of such transformations is influenced by the electronic nature of the triazole ring, where the presence of the ribofuranose substituent at the N1 position can direct the site of functionalization through both electronic and steric effects. Optimization studies have focused on the choice of cyanating reagent, base, and solvent system to maximize both yield and selectivity.
Alternative strategies for C3 functionalization have involved the use of functional group transformations starting from more readily accessible precursors. For example, the conversion of hydroxymethyl groups to cyanomethyl functionalities has been investigated as a potential route to the target compound. This approach involves the initial synthesis of triazole nucleosides bearing hydroxymethyl substituents at the C3 position, followed by selective oxidation and subsequent transformation to introduce the desired cyano group. The development of mild and selective reaction conditions for these transformations has been crucial to prevent decomposition of the acid-sensitive glycosidic linkage.
The synthesis of 3-cyano-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole has also been approached through ring-closing strategies where the triazole heterocycle is constructed around a preformed cyano-containing precursor. These methodologies typically involve the cyclization of appropriately substituted hydrazine derivatives with nitrile-containing electrophiles under controlled conditions. The regioselectivity of the cyclization reaction is governed by the electronic properties of the substrates and the choice of reaction conditions, including temperature, solvent, and the presence of catalytic additives.
Protective Group Strategies for Acetylated Intermediates
The successful synthesis of 3-cyano-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole requires careful consideration of protective group strategies that maintain the integrity of the ribofuranose moiety throughout the synthetic sequence. Acetyl groups have been widely employed as protective groups for the hydroxyl functionalities of the ribofuranose unit due to their stability under the reaction conditions typically employed in triazole synthesis and their ease of removal under mild basic conditions. The strategic use of acetyl protecting groups enables the selective manipulation of the triazole heterocycle while preserving the structural integrity of the sugar component.
The 2,3,5-tri-O-acetyl protection pattern has been specifically chosen to provide optimal balance between stability and reactivity in the context of nucleoside synthesis. This protecting group arrangement leaves the anomeric position available for glycosylation reactions while protecting the secondary hydroxyl groups from unwanted side reactions. The acetyl groups exhibit appropriate stability under the acidic conditions typically employed in fusion reactions, while remaining readily removable through treatment with mild bases such as methanolic ammonia or sodium methoxide. The electronic properties of the acetyl groups also influence the reactivity of the anomeric center, promoting the formation of the desired β-glycosidic linkage through favorable stereoelectronic effects.
Optimization of protective group manipulations has focused on developing efficient protocols for both the installation and removal of acetyl groups without compromising the integrity of the triazole heterocycle or the cyano functionality. The introduction of acetyl groups is typically accomplished through treatment of the free ribofuranose with acetic anhydride in the presence of a suitable base, such as pyridine or triethylamine. Reaction conditions are carefully controlled to ensure complete acetylation while preventing over-acetylation or degradation of sensitive functional groups. The use of catalytic amounts of DMAP (4-dimethylaminopyridine) has been found to accelerate the acetylation reaction and improve the overall efficiency of the process.
The deprotection of acetylated intermediates to reveal the final nucleoside analog requires mild conditions that preserve the base-sensitive cyano group and the glycosidic linkage. Standard deacetylation protocols involve treatment with methanolic ammonia at room temperature or slightly elevated temperatures, conditions that effectively remove the acetyl groups while maintaining the structural integrity of the target compound. Alternative deprotection methods using sodium methoxide in methanol have also been employed, though these conditions require careful optimization to prevent degradation of the cyano functionality through nucleophilic substitution reactions.
Advanced protective group strategies have also explored the use of orthogonal protection schemes that allow for the selective manipulation of individual hydroxyl groups during the synthetic sequence. The development of such strategies has been particularly important in the context of complex nucleoside analogs where multiple functional group transformations may be required. The use of differentially protected ribofuranose derivatives, such as those bearing isopropylidene groups at the 2,3-positions and acetyl groups at the 5-position, has enabled more sophisticated synthetic approaches that provide enhanced control over the stereochemical and regioselectivity outcomes.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O7/c1-7(19)22-5-10-12(23-8(2)20)13(24-9(3)21)14(25-10)18-6-16-11(4-15)17-18/h6,10,12-14H,5H2,1-3H3/t10-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMTWJNGXZIMAL-FMKGYKFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C#N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C#N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541322 | |
| Record name | 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40371-99-1 | |
| Record name | 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Trimethylsilyl Derivative Formation
The synthesis initiates with the preparation of methyl 1,2,4-triazole-3-carboxylate, derived from oxidation of 3-methyl-1,2,4-triazole followed by esterification. Subsequent silylation with hexamethyldisilazane (HMDS) under reflux yields the trimethylsilyl derivative quantitatively. This step enhances the nucleophilicity of the triazole, facilitating glycosylation with O-acylated halo sugars.
Glycosylation with O-Acetylated Ribofuranose
The silylated triazole reacts with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl chloride in anhydrous conditions. The reaction proceeds via nucleophilic displacement, forming a mixture of O-benzoylated intermediates. Column chromatography over silica gel (chloroform:acetone, 20:1) isolates the target 3-cyano derivative, achieving yields of 51–90% depending on purification efficiency.
Table 1: Key Parameters for Silylation-Glycosylation
| Parameter | Condition/Value | Source |
|---|---|---|
| Silylation Reagent | Hexamethyldisilazane | |
| Glycosyl Donor | 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl chloride | |
| Solvent System | Chloroform:Acetone (20:1) | |
| Yield | 51–90% |
Acid-Catalyzed Fusion Method
Direct Fusion of Triazole and Sugar
In this one-pot synthesis, 3-cyano-1,2,4-triazole is fused with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose under reduced pressure at 165°C. Bis-(p-nitrophenyl) phosphate (50 mg) catalyzes the reaction, promoting glycosidic bond formation via transient oxocarbenium ion intermediates. The crude product is purified by silica gel chromatography, yielding 70–85% of the acetyl-protected nucleoside.
Deacylation and Functionalization
Selective deacylation using methanolic ammonia or hydrogen peroxide converts the intermediate to the 3-carboxamide derivative. However, the 3-cyano group remains intact under these conditions, enabling further derivatization to thiocarboxamides or carboxamidines.
Table 2: Acid-Catalyzed Fusion Conditions
| Parameter | Condition/Value | Source |
|---|---|---|
| Temperature | 165°C | |
| Catalyst | Bis-(p-nitrophenyl) phosphate | |
| Reaction Time | 20 minutes | |
| Yield | 70–85% |
Formamidrazone Ring Closure Strategy
Synthesis of N1-(2,3-O-Isopropylidene-D-ribofuranosyl)cyanoformamidrazone
Cyanoformimidic acid hydrazide reacts with 2,3-O-isopropylidene-D-ribose in ethanol, forming the formamidrazone intermediate. The reaction is conducted at 25°C for 18 hours, yielding a crystalline product after aqueous ethanol recrystallization.
Triazole Ring Formation
The formamidrazone undergoes cyclization with triethylorthoformate (TEOF) as the one-carbon donor. Catalysts such as p-toluenesulfonic acid accelerate the reaction, completing in 5 minutes to 24 hours. The beta-anomer predominates (beta:alpha = 3:1) at 20°C, with higher temperatures favoring alpha formation.
Table 3: Anomeric Control in Ring Closure
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Byproduct Management
-
Silica gel chromatography effectively separates regioisomers in silylation-based syntheses.
-
Recrystallization from aqueous ethanol purifies formamidrazone intermediates.
Mechanistic Insights and Catalytic Systems
Role of Catalysts
Bis-(p-nitrophenyl) phosphate in fusion methods stabilizes oxocarbenium ions, enhancing glycosylation efficiency. In contrast, mineral acids (HCl, H2SO4) in formamidrazone routes protonate the formamidrazone nitrogen, facilitating cyclization.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Scientific Research Applications
Antiviral Activity
One of the primary areas of research for 3-cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole is its potential antiviral properties. A study indicated that while some derivatives exhibit significant antiviral activity, the specific compound showed limited effectiveness in vitro against certain viruses. This highlights the need for further exploration of its derivatives and modifications to enhance its antiviral efficacy .
Synthesis of Nucleoside Analogues
The compound serves as a crucial intermediate in synthesizing various nucleoside analogs. Its structural components allow for modifications that can lead to new compounds with desirable biological activities. For instance, researchers have synthesized derivatives by modifying the ribofuranosyl moiety to explore their biological properties further .
Chemical Synthesis Techniques
The synthesis of 3-cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole often involves acid-catalyzed fusion techniques with other ribofuranosyl compounds. This method not only provides a pathway to synthesize this compound but also opens avenues for creating other triazole derivatives that may possess unique pharmacological properties .
Data Table: Comparative Analysis of Antiviral Activities
Case Study 1: Synthesis and Evaluation of Derivatives
In a study focusing on the synthesis of nucleoside analogs derived from triazoles, researchers synthesized several derivatives from 3-cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole. These derivatives were evaluated for their antiviral properties against various viral strains. The results demonstrated that specific modifications enhanced antiviral activity significantly compared to the parent compound .
Case Study 2: Structural Modifications and Biological Testing
Another research effort involved modifying the ribofuranosyl component of the triazole to improve solubility and bioavailability. The modified compounds were subjected to biological testing against RNA viruses. The findings suggested that structural changes could lead to improved therapeutic profiles for certain viral infections .
Mechanism of Action
The mechanism by which 3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially modulating their activity. The acetate groups may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Methyl 1,2,4-Triazole-3-Carboxylate
- Key Differences: Replaces the cyano group with a methyl ester.
- Synthetic Utility: Yields higher quantities of active carboxamide nucleosides compared to the cyano analog due to easier hydrolysis of the ester group. However, the cyano derivative offers broader reactivity in thiocarboxamide synthesis .
- Applications : Preferred in large-scale antiviral nucleoside production.
6-(Substituted-Phenyl)thiazolo[3,2-b][1,2,4]triazoles
- Key Differences : Fused thiazole-triazole systems with aromatic substituents (e.g., 4-fluorophenyl, 4-propoxyphenyl).
- Biological Activity :
- Structural Advantage: The thiazole ring enhances lipophilicity, improving blood-brain barrier penetration compared to the hydrophilic ribofuranosyl derivative.
4-Amino-3,5-Bis(2,4-Dichlorophenoxy)-1,2,4-Triazole
- Key Differences: Bulky dichlorophenoxy substituents at positions 3 and 3.
- Synthetic Pathway : Reacts with substituted benzaldehydes to form Schiff bases, enabling applications in agrochemicals or polymer stabilizers.
- Stability: The electron-withdrawing chlorine atoms reduce reactivity compared to the cyano-triazole intermediate .
Substituent Effects on Reactivity and Bioactivity
| Compound | Substituents | Reactivity | Bioactivity |
|---|---|---|---|
| 3-Cyano-triazole (Target) | Cyano, acetylated ribose | High (CN group for functionalization) | Intermediate (no direct activity) |
| Methyl 1,2,4-Triazole-3-Carboxylate | Methyl ester, ribose | Moderate (ester hydrolysis) | Antiviral precursor |
| 3c (Thiazolo-triazole) | 4-Fluorophenyl, thiazole | Low (stable fused system) | Anticonvulsant (MES-selective) |
| 1,2,4-Triazole (Degradation Product) | None (parent triazole) | High (environmental mobility) | Pesticide residue |
- Cyano Group vs. Ester: The cyano group’s electron-withdrawing nature stabilizes intermediates but requires harsh conditions (e.g., H₂O₂/NH₃) for conversion to carboxamide. Methyl esters hydrolyze readily under mild basic conditions .
- Acetyl Protection : Unlike unprotected triazoles (e.g., 1,2,4-triazole from pesticide degradation), the acetylated ribose in the target compound prevents premature glycosidic bond cleavage, ensuring synthetic utility .
Environmental and Pharmacokinetic Behavior
- 1,2,4-Triazole (Degradation Product) :
- 3-Cyano-triazole Intermediate: Stability: Acetyl groups reduce aqueous solubility, minimizing environmental leakage. Metabolism: Rapid deacylation in vivo generates bioactive nucleosides with antiviral properties .
Biological Activity
3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole is a compound of interest due to its potential biological activities. This triazole derivative combines the triazole ring's pharmacological properties with the ribofuranosyl moiety, which is known to enhance biological activity through various mechanisms. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.
- Molecular Formula : C14H16N4O7
- Molecular Weight : 352.3 g/mol
- CAS Number : 40371-99-1
- Physical State : Solid at room temperature
- Solubility : Soluble in methanol
Biological Activity Overview
The biological activity of 3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole has been explored in various studies:
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:
- In vitro Testing : The compound has shown effectiveness against a range of bacterial strains. Preliminary studies utilized the agar disc-diffusion method to assess growth inhibition. The minimum inhibitory concentration (MIC) values were determined for various strains including E. coli and Bacillus subtilis .
Cytotoxicity Studies
Cytotoxicity evaluations have been conducted on several cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and PC3 (prostate cancer).
- Results : The compound exhibited low cytotoxicity with IC50 values generally above 100 µM, indicating a favorable safety profile for normal cells while maintaining efficacy against tumor cells .
Structure-Activity Relationship (SAR)
The incorporation of the ribofuranosyl moiety and the cyano group into the triazole structure appears to enhance biological activity. Studies suggest that modifications at specific positions on the triazole ring can significantly affect antimicrobial potency and cytotoxicity .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of triazole compounds similar to 3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole:
Q & A
Basic Research Questions
Q. What are the key synthetic protocols for 3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous triazole derivatives are synthesized by refluxing intermediates in polar aprotic solvents (e.g., DMSO) under nitrogen, followed by controlled cooling and crystallization . Optimization may include adjusting reaction time (e.g., 18 hours for reflux), solvent choice, and stoichiometric ratios of reactants. Yields (~65%) can be improved via stepwise purification (e.g., ice-water precipitation, ethanol recrystallization) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the ribofuranosyl and triazole moieties. 2D <sup>1</sup>H-<sup>15</sup>N NMR can resolve tautomeric forms, as demonstrated in pyrazolo-triazole derivatives . High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., cyano, acetyl). Reverse-phase HPLC with UV detection ensures purity, particularly for reference standards .
Q. How is this compound utilized as a reference standard in antiviral drug development?
- Methodological Answer : As a Viramidine derivative, it serves as a chromatographic reference for quantifying impurities or metabolites in antiviral formulations (e.g., Ribavirin analogs). Protocols involve spiking known concentrations into matrix samples and validating recovery rates via LC-MS/MS. Regulatory guidelines emphasize traceability to certified standards (e.g., >98% purity) and stability testing under controlled storage (−20°C, desiccated) .
Advanced Research Questions
Q. What mechanistic insights explain the antiviral activity of 1,2,4-triazole derivatives like this compound compared to Ribavirin?
- Methodological Answer : The 1,2,4-triazole core inhibits viral RNA polymerase via competitive binding to GTP analogs, as seen in Ribavirin. Structural differences (e.g., acetylated ribose, cyano group) may alter pharmacokinetics, such as cellular uptake or metabolic stability. Comparative studies using <sup>3</sup>H-labeled compounds in cell cultures can quantify RNA incorporation rates .
Q. How do tautomeric equilibria and halogen-bonding interactions influence the compound’s crystallographic behavior and reactivity?
- Methodological Answer : X-ray crystallography of halogenated analogs (e.g., 3,5-dichloro-1,2,4-triazole) reveals trimeric supramolecular motifs stabilized by N–H···N hydrogen bonds and halogen···π interactions. Tautomerism (1H vs. 5H forms) affects regioselective alkylation, as shown in pyrazolo-triazoles. Computational modeling (DFT) can predict dominant tautomers and reaction pathways .
Q. How should researchers address contradictions in reported biological activities of 1,2,4-triazole derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects (e.g., electron-withdrawing groups on the triazole ring) or assay conditions (e.g., cell line variability). Meta-analyses of 75+ studies indicate that 4- and 5-position substitutions correlate with antimicrobial vs. antiviral activity. Systematic SAR studies with standardized IC50 protocols (e.g., plaque reduction assays) are recommended .
Q. What strategies enable crystal engineering of this compound for co-crystallization with APIs?
- Methodological Answer : Co-crystals with carboxylic acids (e.g., 1,4-dicarboxylic acids) enhance solubility and bioavailability. Screening involves solvent evaporation or grinding methods, monitored by PXRD and DSC. Hydrogen-bonding propensity of the triazole ring (N–H donors) and acetyl oxygen acceptors guides co-former selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
